6-{2-[2,4-Bis(sulfanylidene)-1,3-thiazolidin-5-yl]hydrazinylidene}-4-nitrocyclohexa-2,4-dien-1-one
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Overview
Description
6-{2-[2,4-Bis(sulfanylidene)-1,3-thiazolidin-5-yl]hydrazinylidene}-4-nitrocyclohexa-2,4-dien-1-one is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a thiazolidin ring, a nitro group, and a hydrazinylidene moiety, making it a subject of interest in various fields of scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-{2-[2,4-Bis(sulfanylidene)-1,3-thiazolidin-5-yl]hydrazinylidene}-4-nitrocyclohexa-2,4-dien-1-one typically involves multi-step organic reactions. One common method includes the condensation of primary amines with carbon disulfide and dialkyl maleates, followed by cyclization to form the thiazolidin ring . The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
6-{2-[2,4-Bis(sulfanylidene)-1,3-thiazolidin-5-yl]hydrazinylidene}-4-nitrocyclohexa-2,4-dien-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group or the thiazolidin ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can lead to various substituted derivatives of the original compound .
Scientific Research Applications
6-{2-[2,4-Bis(sulfanylidene)-1,3-thiazolidin-5-yl]hydrazinylidene}-4-nitrocyclohexa-2,4-dien-1-one has several applications in scientific research:
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Mechanism of Action
The mechanism of action of 6-{2-[2,4-Bis(sulfanylidene)-1,3-thiazolidin-5-yl]hydrazinylidene}-4-nitrocyclohexa-2,4-dien-1-one involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to various biological effects. For example, it may inhibit oxidative enzymes, reducing oxidative stress in cells .
Comparison with Similar Compounds
Similar Compounds
2-sulfanylidene-1,3-thiazolidin-4-one derivatives: These compounds share the thiazolidin ring structure and exhibit similar chemical reactivity.
Nitro-substituted cyclohexadienones: These compounds have similar nitro group substitutions and undergo comparable chemical reactions.
Uniqueness
What sets 6-{2-[2,4-Bis(sulfanylidene)-1,3-thiazolidin-5-yl]hydrazinylidene}-4-nitrocyclohexa-2,4-dien-1-one apart is its combination of the thiazolidin ring, nitro group, and hydrazinylidene moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
64705-12-0 |
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Molecular Formula |
C9H6N4O3S3 |
Molecular Weight |
314.4 g/mol |
IUPAC Name |
5-[(2-hydroxy-5-nitrophenyl)diazenyl]-1,3-thiazolidine-2,4-dithione |
InChI |
InChI=1S/C9H6N4O3S3/c14-6-2-1-4(13(15)16)3-5(6)11-12-8-7(17)10-9(18)19-8/h1-3,8,14H,(H,10,17,18) |
InChI Key |
HNGOTGQJQPFWGA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])N=NC2C(=S)NC(=S)S2)O |
Origin of Product |
United States |
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